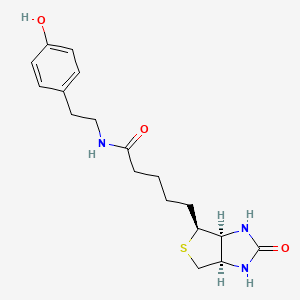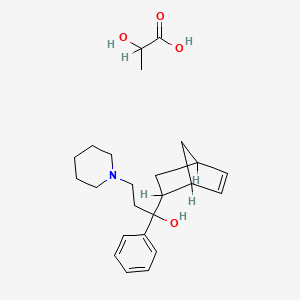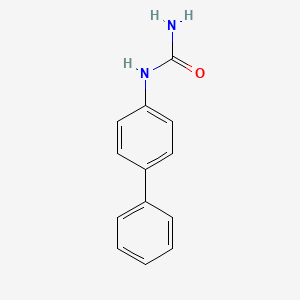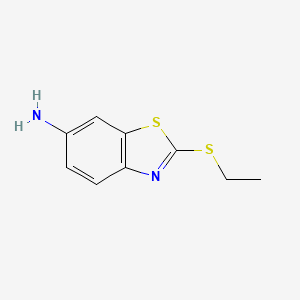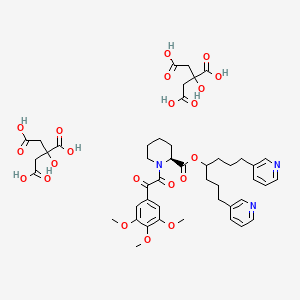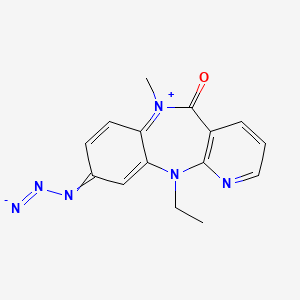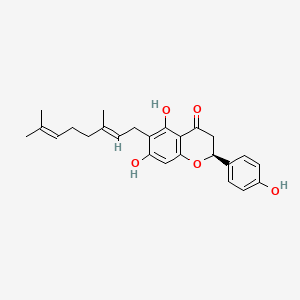
Bonannione A
描述
Bonannione A is a natural product found in Humulus lupulus, Macaranga alnifolia, and other organisms . It is a prenylflavonoid and an orally active and potent protein tyrosine phosphatase 1B (PTP1B) inhibitor .
Synthesis Analysis
A facile and efficient approach for the syntheses of both C-8 and C-6 prenylated flavonoids has been developed that features a highly regioselective prenylation of 2,4,6-trihydroxyacetophenone and regioselective cyclization of prenylated polyhydroxy chalcones .Molecular Structure Analysis
The molecular formula of Bonannione A is C25H28O5 . The IUPAC name is (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
The molecular weight of Bonannione A is 408.5 g/mol .科学研究应用
量子化学计算在立体化学确定中的应用
Bonannione A以及其他类似bonannione B等天然产物已经成为涉及量子化学计算的研究对象。这些计算有助于确定天然产物的相对构型。在Di Micco等人(2012年)的研究中,NMR和量子力学计算被整合以分析来自希腊Bonannia graeca的化合物如bonannione B的立体化学。这项研究强调了量子化学计算在阐明复杂有机化合物的结构方面的实用性,包括bonannione A衍生物(Di Micco et al., 2012)。
黄酮类化合物的结构阐明
在一项探索新的环化C-geranylated黄酮类化合物结构的研究中,与bonannione A密切相关的化合物bonannione B被从Bonannia graeca中分离出来。通过将光谱方法与量子力学方法相结合,实现了对其结构的阐明。Rosselli等人(2007年)的这项研究展示了先进光谱技术在识别黄酮类化合物结构方面的应用,这可能适用于bonannione A(Rosselli等人,2007年)。
引前黄酮类化合物的合成方法
bonannione A的合成一直是研究的焦点,旨在开发合成引前黄酮类化合物的高效方法。Wang等人(2001年)开发了一种简便的合成bonannione A的方法,突出了创造具有抗菌活性的geranylated黄酮类化合物的潜力。这项研究为生产bonannione A及相关化合物的合成策略提供了见解(Wang et al., 2001)。
抗氧化和抗增殖性能
研究中发现bonannione A在探索天然化合物的抗氧化和抗增殖性能方面起着重要作用。例如,Inui等人(2012年)从所罗门群岛采集的蜂胶中分离出bonannione A,并指出其强大的自由基清除活性。这表明了bonannione A在抗氧化研究中的潜在应用(Inui et al., 2012)。此外,Yoder等人(2007年)在人类卵巢癌细胞系中鉴定出bonannione A等化合物,评估了它们的抗增殖活性,突显了其在癌症研究中的潜力(Yoder et al., 2007)。
作用机制
Target of Action
6-Geranylnaringenin, also known as Bonannione A, is a prenylflavonoid that primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and energy balance .
Mode of Action
Bonannione A interacts with PTP1B in a way that inhibits its function . Specifically, it acts as a potent inhibitor of PTP1B, with an IC50 value of 14 µM . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular signaling pathways it regulates .
Biochemical Pathways
The inhibition of PTP1B by Bonannione A affects several biochemical pathways. Notably, it triggers caspase-dependent apoptosis, a process that leads to programmed cell death . Additionally, it induces autophagy, a cellular process involved in the degradation and recycling of cellular components, through the p53-mediated AMPK/mTOR pathway .
Pharmacokinetics
It is known to be orally active , suggesting it can be absorbed through the digestive tract. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bonannione A and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The inhibition of PTP1B by Bonannione A and the subsequent effects on cellular signaling pathways lead to several molecular and cellular effects. These include the induction of apoptosis and autophagy, processes that can lead to cell death and turnover . These effects suggest that Bonannione A may have potential therapeutic applications, particularly in the context of diseases characterized by dysregulated cell growth and survival.
属性
IUPAC Name |
(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/b16-7+/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQIBWIEGCVQY-RWHUQTJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420836 | |
| Record name | 6-Geranylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bonannione A | |
CAS RN |
97126-57-3, 475207-59-1 | |
| Record name | Mimulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97126-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Geranylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Geranylnaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



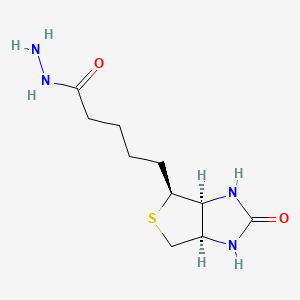
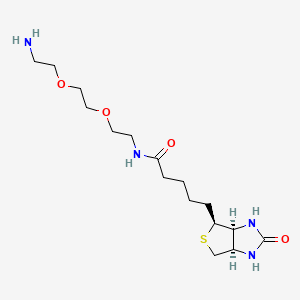
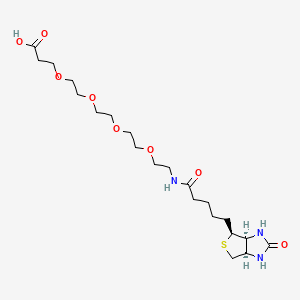
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
